molecular formula C11H11NO2S B3225293 Naphthalen-2-ylmethanesulfonamide CAS No. 1247221-16-4

Naphthalen-2-ylmethanesulfonamide

Cat. No. B3225293
CAS RN: 1247221-16-4
M. Wt: 221.28
InChI Key: MBMSFHGKLDTFJH-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethanesulfonamide is a chemical compound that is related to naphthalene, a class of arenes consisting of two ortho-fused benzene rings . It is a derivative of naphthalene, with a methanesulfonamide group attached to the 2-position of the naphthalene ring .


Molecular Structure Analysis

The molecular structure of this compound includes an arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bond(s) . The InChI code for this compound is 1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 .

Advantages and Limitations for Lab Experiments

Naphthalen-2-ylmethanesulfonamide has several advantages for lab experiments, such as its ease of synthesis, high purity, and diverse applications. However, it also has some limitations, such as its potential toxicity and limited solubility in some solvents. Therefore, proper safety precautions and solvent selection should be taken into consideration when working with this compound.

Future Directions

There are several future directions for the research on naphthalen-2-ylmethanesulfonamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, more research is required to explore its potential applications in various fields, such as drug discovery, materials science, and analytical chemistry. Thirdly, the development of new synthetic methods and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved properties.
Conclusion
In summary, this compound is a versatile chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs, materials, and analytical tools with significant impact on various fields.

Scientific Research Applications

Naphthalen-2-ylmethanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammation. In materials science, it has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. In analytical chemistry, it has been employed as a derivatizing agent for the determination of various analytes, such as amino acids and carbohydrates.

properties

IUPAC Name

naphthalen-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMSFHGKLDTFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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